molecular formula C10H15N3O4 B5173489 N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide

Cat. No.: B5173489
M. Wt: 241.24 g/mol
InChI Key: VDCUKJRGHJAYON-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide is a chemical compound with a unique structure that combines a nitrofuran moiety with a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins. The dimethylamino propyl group may enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but has a different core structure.

    N-[3-(diethylamino)propyl]methacrylamide: Similar in structure but with an ethyl group instead of a methyl group.

    N-[3-(dimethylamino)propyl]acrylamide: Similar structure but lacks the nitrofuran moiety.

Uniqueness

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and dimethylamino propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-12(2)7-3-6-11-10(14)8-4-5-9(17-8)13(15)16/h4-5H,3,6-7H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUKJRGHJAYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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